1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
1-Benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a fused benzothieno[3,2-d]pyrimidine-dione core. This structure incorporates a benzothiophene ring fused to a pyrimidine-2,4-dione moiety, with a benzyl group at the 1-position and a 4-methoxyphenyl substituent at the 3-position.
Pyrimidine-2,4-dione derivatives, including uracil analogs, are well-documented for their roles in drug development. For instance, AZT (azidothymidine) and stavudine, both pyrimidine nucleoside analogs, are clinically used as anti-HIV agents . The benzothieno[3,2-d]pyrimidine scaffold in the target compound may enhance metabolic stability and binding affinity to biological targets compared to simpler pyrimidine derivatives.
Properties
Molecular Formula |
C24H18N2O3S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-benzyl-3-(4-methoxyphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H18N2O3S/c1-29-18-13-11-17(12-14-18)26-23(27)22-21(19-9-5-6-10-20(19)30-22)25(24(26)28)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
InChI Key |
QXYRQCCAODFFGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-benzyl-3-(4-methoxyphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno Core: This step involves the cyclization of appropriate starting materials to form the benzothieno core structure.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a series of condensation reactions.
Industrial production methods may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-benzyl-3-(4-methoxyphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-benzyl-3-(4-methoxyphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(4-methoxyphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle: The target compound’s benzothieno[3,2-d]pyrimidine core differs from pyrido[3,2-d]pyrimidine (e.g., ) and simple thieno[3,2-d]pyrimidine (e.g., ). The benzothiophene fusion may enhance lipophilicity and π-π stacking interactions compared to pyridine or smaller thiophene systems.
Substituent Effects :
- The 4-methoxyphenyl group in the target compound and 3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione may improve solubility and modulate electron density for receptor binding.
- Fluorine substituents (e.g., in ) are often used to enhance metabolic stability and bioavailability.
The acryloyl group in introduces a reactive Michael acceptor moiety, which could enable covalent binding to cysteine residues in target enzymes.
Biological Activity
1-Benzyl-3-(4-methoxyphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound recognized for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C24H18N2O3S
- Molecular Weight : 414.5 g/mol
- IUPAC Name : 1-benzyl-3-(4-methoxyphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
The unique structure incorporates a benzothieno ring fused with a pyrimidine moiety, along with benzyl and methoxyphenyl substituents. The presence of the methoxy group enhances lipophilicity and may influence its interaction with biological targets.
Pharmacological Effects
Research indicates that compounds within this class exhibit a range of pharmacological activities, including:
- Anticancer Activity : Initial studies suggest that 1-benzyl-3-(4-methoxyphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione may inhibit tumor cell growth through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its use as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary findings suggest that it may reduce inflammation markers in vitro, making it a candidate for further exploration in inflammatory diseases.
The biological mechanisms underlying the activity of this compound are still being elucidated. Key proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It is hypothesized to interact with signaling pathways such as NF-kB and MAPK, which are crucial in cell proliferation and survival.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity. For instance:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | C13H10N2O3S | Hydroxy group instead of methoxy; different biological profile. |
| 1-Benzyl-3-methylpyrimidine-2,4(1H,3H)-dione | C16H14N2O2 | Methyl substitution affecting solubility and reactivity. |
The structural differences significantly influence their pharmacological profiles and potential therapeutic applications.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the efficacy of 1-benzyl-3-(4-methoxyphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. For example:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7), suggesting its potential as an anticancer agent.
Q & A
Q. Methodological Approach :
DoE (Design of Experiments) : Vary parameters like temperature, solvent (DMF vs. THF), and catalyst loading to identify optimal conditions .
By-Product Analysis : Use TLC or LC-MS to monitor intermediates (e.g., unreacted benzyl halides) .
Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency in methoxyphenyl introduction .
Case Study : achieved 85% yield using K₂CO₃ in DMF at 80°C for benzylation .
How do structural modifications (e.g., methoxy vs. halogen substituents) influence biological activity?
Q. Structure-Activity Relationship (SAR) Strategies :
Substituent Variation : Synthesize analogs with halogens (Cl, F) at the 4-position (see ) and compare with the methoxy derivative .
Lipophilicity Assessment : Calculate logP values (e.g., Cl substituents increase logP by ~0.5) to correlate with membrane permeability .
Enzyme Binding Studies : Molecular docking (AutoDock Vina) into target enzymes (e.g., S. aureus dihydrofolate reductase) to predict binding affinities .
Key Finding : Halogenated analogs in showed 2–3× higher antimicrobial activity than methoxy derivatives due to enhanced electron-withdrawing effects .
How can researchers resolve contradictions in reported biological data across studies?
Q. Analytical Workflow :
Standardized Assays : Replicate studies under CLSI or OECD guidelines to minimize variability .
Comparative SAR Analysis : Cross-reference activity data of structurally defined analogs (e.g., 4-methylbenzyl vs. 4-chlorobenzyl derivatives in ) .
Meta-Analysis : Use databases like PubChem to aggregate bioactivity data (e.g., IC₅₀ ranges for cytotoxicity) .
Example : noted reduced activity in 1-alkylated derivatives, emphasizing the role of free N-H groups in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
